molecular formula C14H14N6O2 B2982237 N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide CAS No. 1421501-01-0

N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B2982237
CAS No.: 1421501-01-0
M. Wt: 298.306
InChI Key: TXDFORTVWAMMQK-UHFFFAOYSA-N
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Description

N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that features a complex structure combining an isoxazole ring, a tetrazole ring, and a benzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-methylisoxazole, ethylamine, and 3-(1H-tetrazol-1-yl)benzoic acid.

    Step 1 Formation of Intermediate: The first step involves the alkylation of 3-methylisoxazole with ethylamine under basic conditions to form 2-(3-methylisoxazol-5-yl)ethylamine.

    Step 2 Coupling Reaction: The intermediate is then coupled with 3-(1H-tetrazol-1-yl)benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the final product, N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would involve optimization of reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors for better control over reaction parameters, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the tetrazole ring, potentially leading to the formation of amines or other reduced forms.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in the presence of a base or under acidic conditions.

Major Products

    Oxidation: Oxo derivatives of the isoxazole ring.

    Reduction: Amines or reduced tetrazole derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide is used as a precursor in the synthesis of more complex organic molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific biological pathways is required.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its synthesis and functionalization can lead to the development of new materials with unique properties.

Mechanism of Action

The mechanism by which N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The isoxazole and tetrazole rings may play a crucial role in binding to these targets, influencing biological pathways and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide: can be compared to other compounds with similar structural motifs, such as:

Uniqueness

What sets this compound apart is its combination of an isoxazole ring, a tetrazole ring, and a benzamide moiety. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2/c1-10-7-13(22-17-10)5-6-15-14(21)11-3-2-4-12(8-11)20-9-16-18-19-20/h2-4,7-9H,5-6H2,1H3,(H,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDFORTVWAMMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCNC(=O)C2=CC(=CC=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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